molecular formula C17H23NO4 B2720342 N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1396876-91-7

N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2720342
CAS No.: 1396876-91-7
M. Wt: 305.374
InChI Key: MHXTYDXAHUILJI-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. The benzofuran scaffold is recognized as a privileged structure in drug discovery due to its diverse biological profile . This compound is presented as a high-purity chemical tool for investigating new therapeutic pathways, particularly in oncology. Benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties in scientific literature, including notable antitumor, antimicrobial, and anti-inflammatory activities . Specific benzofuran-based compounds have shown potent and selective cytotoxicity against various human cancer cell lines, such as leukemia (K562, MOLT-4), cervical carcinoma (HeLa), and breast cancer (MCF-7) . The structural features of this compound, including the 7-methoxy substitution and the carboxamide side chain, are designed to modulate its physicochemical properties and biological interactions. Research indicates that similar benzofuran-carboxamide hybrids can act through multiple mechanisms, including the inhibition of key kinase targets like PI3K and VEGFR-2, which are critically involved in cell proliferation and tumor angiogenesis . Furthermore, such compounds have been reported to induce apoptosis and cell cycle arrest in cellular environments . This product is intended for research applications only, specifically for in vitro studies aimed at exploring signal transduction pathways, evaluating cytotoxic potential, and conducting structure-activity relationship (SAR) analysis. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)14(19)8-9-18-16(20)13-10-11-6-5-7-12(21-4)15(11)22-13/h5-7,10,14,19H,8-9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXTYDXAHUILJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Treatment

One of the primary applications of N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide is in the treatment of cancer. A patent (WO2018005678A1) describes this compound as part of a series of compounds designed to target cancer cells effectively. The compound's structure allows it to interact with specific biological pathways involved in tumor growth and proliferation, showing promise in inhibiting cancer cell viability and inducing apoptosis in various cancer cell lines .

Antioxidant Activity

Research indicates that derivatives similar to this compound exhibit significant antioxidant properties. These compounds can donate hydrogen atoms or electrons to stabilize free radicals, thus reducing oxidative stress within cells. This characteristic is crucial in preventing cellular damage that can lead to cancer and other diseases . The presence of hydroxy and methoxy groups enhances the antioxidant activity of these compounds, making them candidates for further development in antioxidant therapies.

Antimetastatic Effects

Recent studies have highlighted the potential of benzofuran derivatives in inhibiting metastasis in cancer cells. A related compound demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) models by altering the expression of proteins associated with epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This suggests that this compound could be explored for similar applications .

Pharmacological Profile

The pharmacological profile of this compound indicates potential use as a therapeutic agent due to its ability to modulate various biological pathways. Its structural characteristics allow it to interact with multiple targets within cells, which can be beneficial for developing multi-targeted therapies . Further research into its pharmacokinetics and bioavailability is necessary to fully understand its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Study ReferenceFindings
Demonstrated efficacy against various cancer cell lines with reported IC50 values indicating potent antiproliferative activity.
Showed significant antioxidant activity compared to standard antioxidants like BHT, suggesting potential for therapeutic use in oxidative stress-related conditions.
Reported anti-metastatic effects through modulation of EMT markers in HCC cells, indicating a pathway for further exploration in cancer treatment.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis and Pharmacophore Features

The pharmacological profile of benzofuran derivatives is heavily influenced by substituents on the aromatic core and the carboxamide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Benzofuran Substituents Side Chain/Functional Group Key Pharmacophores Reported Biological Activity
Target Compound 7-methoxy N-(3-hydroxy-4,4-dimethylpentyl) Methoxy, hydroxy, branched alkyl Hypothetical: Antimicrobial
N-Methoxy-7-(4-methoxybenzyl)-N-methyl... 7-(4-methoxybenzyl) N-Methoxy-N-methyl Methoxybenzyl, methyl carboxamide Not specified (purity: 89%)
Ethyl 3-amino-7-cyano-4,6-dimethoxy... 4,6-dimethoxy, 7-cyano Ethyl carboxylate Amino, cyano, methoxy Not specified
2-(5-Fluoro-7-methyl-3-methylsulfanyl...) 5-fluoro, 7-methyl, 3-SMe Acetic acid Fluoro, methylsulfanyl, carboxyl Antibacterial, antifungal
3-Methoxy-4,4'-hydroxystilbene Stilbene core 3-methoxy, 4-hydroxyl Methoxy, hydroxyl Antimicrobial (B. cinerea)
  • Target Compound vs. N-Methoxy-7-(4-methoxybenzyl)-N-methyl... : The target lacks the 4-methoxybenzyl group but features a hydroxy-dimethylpentyl chain, which may improve water solubility compared to the lipophilic methoxybenzyl substituent.
  • Target vs. Ethyl 3-amino-7-cyano...
  • Target vs.

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of amyloid-beta (Aβ) aggregation, which is crucial in Alzheimer's disease research. This article compiles findings from various studies, highlighting its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzofuran core with substituents that enhance its biological activity. The presence of the hydroxyl group and methoxy group are critical for its interaction with biological targets.

Property Value
Molecular FormulaC₁₄H₁₉N₁O₃
Molecular Weight249.31 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Neuroprotective Effects

Research indicates that derivatives of benzofuran, including this compound, exhibit neuroprotective properties against Aβ-induced cytotoxicity. In a study involving mouse hippocampal neuronal HT22 cells, this compound showed significant protection against Aβ42-induced cell death. The mechanism appears to involve modulation of Aβ aggregation pathways, where the compound can either inhibit or promote fibrillogenesis depending on its concentration and structural modifications .

Modulation of Aβ Aggregation

The compound has been shown to influence Aβ42 fibrillogenesis significantly. In vitro studies demonstrated that at varying concentrations (1 μM to 25 μM), the compound could promote fibrillogenesis by up to 2.7-fold compared to controls. This dual action—either promoting or inhibiting aggregation—suggests that structural nuances in the compound can dictate its biological effects .

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : Molecular docking studies indicate strong binding interactions with key proteins involved in Aβ aggregation.
  • Fibrillogenesis Modulation : The orientation and substitution patterns on the benzofuran ring are critical in determining whether the compound acts as an inhibitor or promoter of fibril formation .

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

  • Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects against Aβ42 toxicity.
    • Findings : The compound significantly reduced cell death in HT22 cells exposed to Aβ42.
    • : Indicates potential for developing therapeutic agents for Alzheimer's disease.
  • Aβ Aggregation Modulation Study :
    • Objective : To evaluate the impact on Aβ42 aggregation kinetics.
    • Results : Showed dose-dependent effects with notable increases in fibrillogenesis at higher concentrations.
    • Implications : Suggests a complex role in Alzheimer's pathology that could be harnessed for drug development .

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